2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol
CAS No.:
Cat. No.: VC14516784
Molecular Formula: C17H18N4O2
Molecular Weight: 310.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N4O2 |
|---|---|
| Molecular Weight | 310.35 g/mol |
| IUPAC Name | 2-[[2-(3-methoxyanilino)quinazolin-4-yl]amino]ethanol |
| Standard InChI | InChI=1S/C17H18N4O2/c1-23-13-6-4-5-12(11-13)19-17-20-15-8-3-2-7-14(15)16(21-17)18-9-10-22/h2-8,11,22H,9-10H2,1H3,(H2,18,19,20,21) |
| Standard InChI Key | HPFVQAYLQOSFOL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO |
Introduction
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular formula of 2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol is C₁₇H₁₈N₄O₂, with a molecular weight of 310.35 g/mol. The IUPAC name, 2-[[2-(3-methoxyanilino)quinazolin-4-yl]amino]ethanol, reflects its substitution pattern:
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A quinazoline core (positions 1–4) fused with a benzene ring.
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A 3-methoxyphenyl group linked via an amino bridge at position 2.
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An ethanolamine side chain (-NH-CH₂-CH₂-OH) at position 4.
The SMILES notation (COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO) and InChIKey (HPFVQAYLQOSFOL-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database searches.
Key Physicochemical Parameters
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity from the ethanolamine and methoxy groups.
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Lipophilicity: Predicted logP value of ~2.1, balancing membrane permeability and aqueous solubility.
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Melting Point: Analogous quinazoline derivatives exhibit melting points between 200–250°C, suggesting thermal stability .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of 2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol typically involves multi-step condensation and nucleophilic substitution reactions :
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Quinazoline Core Formation:
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Substitution at Position 2:
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Nucleophilic aromatic substitution (SNAr) with 3-methoxyaniline introduces the methoxyphenyl group.
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Ethanolamine Attachment:
Scheme 1: Simplified synthesis route:
Analytical Characterization
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IR Spectroscopy: Peaks at ~1660 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N quinazoline), and ~3400 cm⁻¹ (N-H stretch) .
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¹H NMR: Signals at δ 3.8–4.0 ppm (methoxy -OCH₃), δ 6.5–8.5 ppm (aromatic protons), and δ 2.7–3.5 ppm (ethanolamine -CH₂).
Mechanism of Action
Kinase Inhibition
The compound competitively binds to the ATP pocket of kinases, as evidenced by molecular docking studies :
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EGFR inhibition: ΔG = -9.8 kcal/mol, with key interactions at Met793 and Lys745 residues .
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Anti-angiogenic effects: Suppression of VEGF-induced endothelial cell migration at 10 µM .
Modulation of Inflammatory Pathways
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Downregulation of NF-κB and STAT3 signaling reduces pro-inflammatory cytokine (TNF-α, IL-6) production .
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ROS scavenging: 70% reduction in oxidative stress at 50 µM (DPPH assay) .
Physicochemical and Pharmacokinetic Profiling
Stability and Metabolism
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Microsomal Stability: t₁/₂ = 45 min (human liver microsomes), with primary metabolites arising from O-demethylation and ethanolamine oxidation .
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CYP450 Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ >50 µM), suggesting low drug-drug interaction risk .
ADME Properties
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89% |
| Oral Bioavailability | 42% (rat) |
| Blood-Brain Barrier Penetration | Low (logBB = -1.2) |
Applications in Drug Development
Oncology
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Combination Therapy: Synergizes with paclitaxel, reducing IC₅₀ by 3-fold in ovarian cancer models.
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Prodrug Design: Esterification of the ethanolamine hydroxyl group improves oral absorption .
Inflammation and Autoimmunity
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